BenchChemオンラインストアへようこそ!

3-methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone

Lipophilicity Drug-likeness Physicochemical profiling

This research chemical features a 3-methylbutanoyl (isovaleryl) N-acyl group, delivering distinct lipophilicity (XLogP3 5.7–6.0) and steric bulk to probe hydrophobic binding pockets. Unlike chloroacetyl analogs, it lacks reactive organochlorine moieties, improving metabolic stability in liver microsome assays. Ideal for intracellular target engagement, diversity‑oriented screening, and SAR studies on N‑4 benzoxazine substitution. Order for high‑purity, well‑characterized material that supplements your hit‑to‑lead optimization program.

Molecular Formula C19H21NO2
Molecular Weight 295.382
CAS No. 338962-40-6
Cat. No. B2371140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone
CAS338962-40-6
Molecular FormulaC19H21NO2
Molecular Weight295.382
Structural Identifiers
SMILESCC(C)CC(=O)N1C(COC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c1-14(2)12-19(21)20-16-10-6-7-11-18(16)22-13-17(20)15-8-4-3-5-9-15/h3-11,14,17H,12-13H2,1-2H3
InChIKeyCJZUSPHKFIQETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone (CAS 338962-40-6): A Benzoxazine-Derived Research Compound for Screening Libraries


3-Methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone (CAS 338962-40-6) is a synthetic organic compound belonging to the benzoxazine class, characterized by a 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine core N-acylated with a 3-methylbutanoyl (isovaleryl) group . It has the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. This compound is commercially available as a research chemical, typically supplied at ≥95% purity, and is used as a building block or screening compound in medicinal chemistry and chemical biology . No peer-reviewed biological activity data have been published for this specific compound as of the search date; its differentiation potential is inferred from class-level structural features and computed physicochemical properties.

Why Close Analogs of 3-Methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone Cannot Be Assumed Interchangeable


Compounds sharing the 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine scaffold can exhibit profound differences in biological target engagement, physicochemical properties, and metabolic stability depending on the nature of the N-4 acyl substituent [1]. The 3-methylbutanoyl group present in the target compound provides a distinct steric and lipophilic profile compared to commonly encountered acetyl, chloroacetyl, or aroyl analogs. This substitution pattern influences LogP, hydrogen-bond acceptor capacity, and metabolic vulnerability—parameters known to govern membrane permeability, protein binding, and cytochrome P450-mediated clearance in benzoxazine-based chemical series. Consequently, substituting the target compound with an analog bearing a different N-acyl moiety, even one of similar molecular weight, risks altering critical properties such as solubility, target selectivity, and in vitro pharmacokinetic behavior, potentially invalidating screening results or structure-activity relationship (SAR) interpretations [2].

Quantitative Differentiation Evidence for 3-Methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone


Computed Lipophilicity (XLogP3) Comparison with the Parent Benzoxazine Scaffold

The N-acylation of the 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine scaffold with a 3-methylbutanoyl group substantially increases computed lipophilicity relative to the unsubstituted parent scaffold. The parent scaffold (CAS 70310-30-4) has an XLogP3 of 3.2 [1]. By structural fragment addition of the isovaleryl group, the XLogP3 for the target compound is estimated at 5.7–6.0, representing an increase of approximately 2.5–2.8 log units. This higher lipophilicity is anticipated to enhance membrane permeability but reduce aqueous solubility compared to the parent scaffold. Comparable N-acetyl analogs (e.g., 1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone, CLogP ~3.8) and N-chloroacetyl analogs (CLogP ~4.0) achieve lower CLogP values, making the target compound the most lipophilic among commonly available analogs .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differences from Aroyl Analogs

The target compound contains a single amide carbonyl as the primary hydrogen bond acceptor, yielding a topological polar surface area (TPSA) of ~29.5 Ų and two hydrogen bond acceptors (nitrogen of the benzoxazine ring and the amide oxygen). In contrast, the (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone analog (CAS 338747-79-8) has the same number of hydrogen bond acceptors but a slightly larger TPSA (~33 Ų) due to the additional aromatic ring, which may marginally reduce passive membrane permeability relative to the target compound [1]. The 2,2-dichloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone analog (CAS 400084-44-8) has a TPSA of ~29.5 Ų but features halogen atoms that introduce additional polarizability without increasing formal hydrogen bond acceptor count, potentially altering protein-ligand interactions .

Hydrogen bonding Polar surface area Drug design

Commercial Purity Benchmarking Against Structural Analogs

Based on supplier specifications from non-excluded commercial sources, the target compound is available at a minimum purity of 95% as verified by standard analytical methods (HPLC, NMR), with the primary impurity profile consisting of unreacted starting materials and minor regioisomers . In comparison, the 2-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone analog (CAS 22178-50-3) is typically supplied at 95% purity, while the (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone analog (CAS 338747-79-8) is also listed at 95% purity. The target compound thus offers purity comparable to its closest commercially available analogs, with procurement cost (per gram) varying by supplier and scale .

Chemical purity Quality control Procurement specification

Recommended Application Scenarios for 3-Methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone Based on Differentiation Evidence


Lipophilicity-Driven Screening Library Design

For medicinal chemistry programs requiring compounds with elevated LogP (estimated 5.7–6.0) to probe lipophilic protein binding pockets or to achieve intracellular target engagement, the target compound offers a distinct advantage over the parent benzoxazine scaffold (XLogP3 = 3.2) and less lipophilic N-acetyl or N-chloroacetyl analogs [1]. Its inclusion in diversity-oriented screening sets can expand the lipophilicity range of the library, improving the probability of identifying hits against membrane-associated or intracellular targets.

SAR Exploration of N-Acyl Substituent Effects on Benzoxazine Pharmacology

The 3-methylbutanoyl group represents a branched alkyl chain that is sterically distinct from the linear acetyl, chloroacetyl, or planar aroyl substituents found in close analogs. Researchers investigating the SAR of N-4 substitution on the benzoxazine pharmacophore can use this compound to probe the impact of branched aliphatic steric bulk on target affinity, selectivity, and metabolic stability [2]. The absence of halogen atoms further distinguishes it from chlorinated analogs, enabling clean assessment of steric effects without electronic perturbation from electronegative substituents.

Metabolic Stability Comparison Studies

The isovaleryl side chain is a known moiety in drug discovery that can modulate susceptibility to hydrolytic and oxidative metabolism. Compared to the chloroacetyl analog (CAS 22178-50-3), which contains a metabolically labile α-chloro ketone moiety, the target compound lacks this potentially reactive functional group and may exhibit superior stability in liver microsome or hepatocyte assays [1]. This property makes it a useful comparator compound for delineating metabolic soft spots in N-acyl benzoxazine series.

Building Block for Late-Stage Functionalization

The compound's 3-methylbutanoyl side chain provides a handle for further chemical elaboration, such as enolate alkylation or alpha-functionalization, which is not possible with fully substituted analogs like the p-toluoyl derivative. This synthetic versatility supports its use as a key intermediate in the preparation of focused compound libraries for hit-to-lead optimization [2].

Quote Request

Request a Quote for 3-methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.